2-Chloro-N'-(2-chlorobenzoyl)-4-methoxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N’-(2-chlorobenzoyl)-4-methoxybenzohydrazide is an organic compound belonging to the class of benzohydrazides. This compound is known for its diverse biological activities and is often explored as a potential pharmaceutical and agrochemical agent.
Vorbereitungsmethoden
The synthesis of 2-Chloro-N’-(2-chlorobenzoyl)-4-methoxybenzohydrazide typically involves the reaction of 2-chlorobenzoyl chloride with 4-methoxybenzohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using recrystallization techniques to obtain the desired product in high yield and purity.
Analyse Chemischer Reaktionen
2-Chloro-N’-(2-chlorobenzoyl)-4-methoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N’-(2-chlorobenzoyl)-4-methoxybenzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a standard for pesticide detection.
Biology: The compound is explored for its potential antibacterial and antifungal activities.
Medicine: It is investigated for its potential use in developing new pharmaceutical agents due to its diverse biological activities.
Industry: The compound is used in the production of agrochemicals and other industrial applications.
Wirkmechanismus
The mechanism of action of 2-Chloro-N’-(2-chlorobenzoyl)-4-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-N’-(2-chlorobenzoyl)-4-methoxybenzohydrazide can be compared with other similar compounds such as:
2-Chloro-N’-(2-chlorobenzoyl)benzohydrazide: This compound is structurally similar but lacks the methoxy group, which may affect its biological activity and chemical properties.
2-Chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide: This compound has a different substitution pattern, which may lead to different reactivity and applications.
2-Chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide: This compound contains a thiourea group, which imparts different chemical and biological properties.
Eigenschaften
Molekularformel |
C15H12Cl2N2O3 |
---|---|
Molekulargewicht |
339.2 g/mol |
IUPAC-Name |
2-chloro-N'-(2-chlorobenzoyl)-4-methoxybenzohydrazide |
InChI |
InChI=1S/C15H12Cl2N2O3/c1-22-9-6-7-11(13(17)8-9)15(21)19-18-14(20)10-4-2-3-5-12(10)16/h2-8H,1H3,(H,18,20)(H,19,21) |
InChI-Schlüssel |
HGIKJAWUXKMSRJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.